1-Bromo-2-methylpropane-3,3,3-D3

Catalog No.
S3332580
CAS No.
344299-42-9
M.F
C4H9B
M. Wt
140.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methylpropane-3,3,3-D3

CAS Number

344299-42-9

Product Name

1-Bromo-2-methylpropane-3,3,3-D3

IUPAC Name

3-bromo-1,1,1-trideuterio-2-methylpropane

Molecular Formula

C4H9B

Molecular Weight

140.04 g/mol

InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3

InChI Key

HLVFKOKELQSXIQ-FIBGUPNXSA-N

SMILES

CC(C)CBr

Canonical SMILES

CC(C)CBr

Isomeric SMILES

[2H]C([2H])([2H])C(C)CBr

1-Bromo-2-methylpropane-3,3,3-D3 is a brominated organic compound characterized by the presence of a bromine atom and three deuterium atoms at the 3-position of the propane chain. Its molecular formula is C4H7BrD3, and it has a molecular weight of 135.002 g/mol. This compound is a colorless, volatile liquid with a boiling point of approximately 90-92 °C and a density of 1.26 g/mL at 20 °C . The presence of deuterium isotopes makes it particularly useful in various scientific applications, especially in studies involving isotopic labeling.

1-Bromo-2-methylpropane-3,3,3-D3 doesn't have a known inherent mechanism of action. Its primary purpose is likely as a labeled substrate or reactant in organic synthesis or mechanistic studies where the deuterium label allows researchers to track the molecule's fate through various reactions.

  • Similar to tert-butyl bromide, 1-Bromo-2-methylpropane-3,3,3-D3 is likely an irritant to the skin, eyes, and respiratory system.
  • Flammability data is not readily available, but organic bromides can be flammable.
  • Specific toxicity data is lacking, but it's advisable to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Isotope Labeling for Mechanistic Studies

One primary application of 1-Bromo-2-methylpropane-3,3,3-D3 is in mechanistic studies of organic reactions. By replacing hydrogen with deuterium, scientists can track the movement of specific bonds during a reaction. Deuterium, having a neutron compared to hydrogen's single proton, possesses a slightly different mass. This mass difference can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy . By observing the change in the NMR signal of the deuterium label after the reaction, researchers can determine the reaction pathway and identify the bonds involved in the process .

Isotopic Effects in Kinetic Studies

Another application of 1-Bromo-2-methylpropane-3,3,3-D3 is in studying kinetic isotope effects (KIEs). KIEs refer to the difference in reaction rates observed when a reaction involves breaking or forming a bond with hydrogen compared to deuterium. By comparing the reaction rates of the isotopically labelled molecule (1-Bromo-2-methylpropane-3,3,3-D3) with the unlabeled version (isobutyl bromide), scientists can gain insights into the reaction mechanism and the role of specific bonds in the rate-determining step .

Typical of alkyl bromides. Some notable reactions include:

  • Nucleophilic Substitution: It can react with nucleophiles such as hydroxide ions to form alcohols.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to produce alkenes.
  • Free Radical Reactions: The compound can participate in free radical halogenation, leading to the formation of various derivatives .

There are several methods for synthesizing 1-Bromo-2-methylpropane-3,3,3-D3:

  • From Propyl-3,3,3-D3 Alcohol: This method involves the reaction of propyl alcohol with hydrogen bromide in the presence of sulfuric acid to yield the brominated compound .
  • Free Radical Halogenation: This method utilizes free radicals generated from bromine to halogenate 2-methylpropane selectively at the primary position .

1-Bromo-2-methylpropane-3,3,3-D3 finds applications primarily in research settings:

  • Isotopic Labeling: It is used in studies requiring isotopic labeling to trace metabolic pathways or reaction mechanisms.
  • Synthesis of Complex Molecules: The compound serves as an intermediate in organic synthesis for producing various pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 1-Bromo-2-methylpropane-3,3,3-D3. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-methylpropaneC4H9BrLacks deuterium isotopes
1-Bromo-2-methylpropeneC4H7BrContains a double bond
2-Bromo-2-methylpropaneC4H9BrBromine at the secondary carbon
PropylbromideC3H7BrSimpler structure without methyl group

The uniqueness of 1-Bromo-2-methylpropane-3,3,3-D3 lies in its isotopic labeling with deuterium at the 3-position, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This feature makes it particularly valuable for specific scientific applications that require precise tracking or analysis of molecular interactions.

XLogP3

2.3

Dates

Modify: 2024-04-15

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